molecular formula C8H9BrO B1594525 (R)-(-)-2-Bromo-1-phenylethanol CAS No. 73908-23-3

(R)-(-)-2-Bromo-1-phenylethanol

Cat. No.: B1594525
CAS No.: 73908-23-3
M. Wt: 201.06 g/mol
InChI Key: DAHHEUQBMDBSLO-MRVPVSSYSA-N
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Description

®-(-)-2-Bromo-1-phenylethanol is a chiral organic compound with the molecular formula C8H9BrO. It is characterized by the presence of a bromine atom attached to the second carbon of a phenylethanol structure. This compound is notable for its optical activity, existing as the ®-enantiomer, which means it rotates plane-polarized light in a specific direction. It is widely used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-2-Bromo-1-phenylethanol can be synthesized through several methods. One common approach involves the bromination of ®-1-phenylethanol using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Bromo-1-phenylethanol often involves the use of enantioselective catalysts to ensure high enantiomeric purity. This can be achieved through asymmetric synthesis techniques, where chiral catalysts or ligands are employed to favor the formation of the desired ®-enantiomer.

Types of Reactions:

    Oxidation: ®-(-)-2-Bromo-1-phenylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to ®-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products:

    Oxidation: ®-2-Bromoacetophenone.

    Reduction: ®-1-Phenylethanol.

    Substitution: ®-2-Hydroxy-1-phenylethanol, ®-2-Amino-1-phenylethanol.

Scientific Research Applications

®-(-)-2-Bromo-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a building block for the development of drugs with specific chiral properties.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-(-)-2-Bromo-1-phenylethanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through its chiral structure.

Comparison with Similar Compounds

  • (S)-(+)-2-Bromo-1-phenylethanol
  • ®-1-Phenylethanol
  • (S)-1-Phenylethanol
  • 2-Bromo-1-phenylethanone

Comparison: ®-(-)-2-Bromo-1-phenylethanol is unique due to its specific ®-configuration, which imparts distinct optical activity and reactivity compared to its (S)-enantiomer. The presence of the bromine atom also differentiates it from other phenylethanol derivatives, influencing its chemical behavior and applications.

Properties

IUPAC Name

(1R)-2-bromo-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHEUQBMDBSLO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73908-23-3
Record name 73908-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromoacetophenone (1 g) was dissolved in tetrahydrofuran (8 ml), and a solution of borane-dimethylamine (326 mg) in tetrahydrofuran (6 ml) was added thereto at room temperature. After the reaction mixture was stirred at room temperature for 60 hours, methanol (1 ml) and 1 M hydrochloric acid aqueous solution (5 ml) were added thereto, and the mixture was extracted with diethyl ether. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. After removing the solvent by distillation from the organic layer, the residue was purified by silica gel column chromatography to obtain the title compound from a fraction eluted with hexane-ethyl acetate (5:1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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